2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Description
This compound features a 5-bromoindole moiety connected via an ethanone linker to a 4-(2-methoxyphenyl)piperazine group. The 2-methoxyphenyl group on the piperazine is a common pharmacophore in antipsychotic agents, modulating dopamine and serotonin receptor interactions .
Properties
Molecular Formula |
C21H22BrN3O2 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H22BrN3O2/c1-27-20-5-3-2-4-19(20)23-10-12-24(13-11-23)21(26)15-25-9-8-16-14-17(22)6-7-18(16)25/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
GQNYNKRNYCJDGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Ethanone Intermediate: The brominated indole is then reacted with an appropriate ethanone derivative under basic conditions to form the ethanone intermediate.
Substitution with Piperazine: The ethanone intermediate is reacted with 1-(2-methoxyphenyl)piperazine under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the ethanone moiety.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Structural Analogs with Biphenyl-Piperazine-Ethanone Scaffolds
- 1-(Biphenyl-4-yl)-2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanone (3c) Key Differences: Replaces the 5-bromoindole with a biphenyl group. Activity: Exhibits dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction (a common side effect of antipsychotics). QSAR models highlight the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in predicting antidopaminergic activity . Advantage: Lower catalepsy risk compared to typical antipsychotics.
- 1-(Biphenyl-4-yl)-2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethanone (3k) Key Differences: Substitutes the 2-methoxyphenyl group with 2,3-dichlorophenyl. Activity: Enhanced affinity for dopamine D2 receptors due to electron-withdrawing Cl substituents, but higher catalepsy risk than 3c .
Indole-Based Piperazine Derivatives Targeting 5-HT6 Receptors
- 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanone (3g) Key Differences: Contains a 4-iodophenylsulfonyl group at the indole’s N-1 position. Activity: High 5-HT6 receptor antagonism (pKi = 7.73), suggesting the bulky sulfonyl group enhances binding .
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol (4j) Key Differences: Ethanol linker instead of ethanone; naphthalenesulfonyl substituent. Activity: Potent 5-HT6 antagonist (IC50 = 32 nM) due to hydrophobic interactions from the naphthalene group .
Tetrazole-Piperazine-Ethanone Derivatives
- 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7e) Key Differences: Tetrazole-thioether linker and phenylsulfonyl group.
Pharmacological and Structural Insights
Role of Substituents on Activity
- Bromo (Br) vs. Bromine’s electron-withdrawing nature may modulate receptor binding kinetics differently than methoxy’s electron-donating effects .
Indole vs. Biphenyl :
QSAR and Computational Studies
- QPlogBB and EA : Higher predicted QPlogBB values correlate with improved CNS availability, as seen in biphenyl derivatives. The target compound’s bromoindole may further optimize this parameter .
- Docking Studies : Molecular modeling of 3c and 3k with dopamine D2 receptors validated their antipsychotic profiles, suggesting the target compound’s indole core could align with similar binding pockets .
Comparative Data Table
Biological Activity
The compound 2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H22BrN3O
- Molecular Weight : 372.3 g/mol
- SMILES Notation :
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=CC=C3C=CC(=C(C3)OC)N=1
This structure indicates the presence of an indole moiety, which is known for various biological activities, including neuropharmacological effects.
1. Antidepressant and Anxiolytic Effects
Research has indicated that compounds with similar structures to 2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone exhibit antidepressant and anxiolytic properties. For instance, derivatives of piperazine have been shown to modulate serotonin receptors, which are crucial in mood regulation.
Case Study : A study conducted on a related compound demonstrated a significant reduction in depressive-like behavior in animal models when administered at doses ranging from 10 to 30 mg/kg, indicating a possible mechanism involving serotonin reuptake inhibition .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.6 | Inhibition of proliferation |
These findings indicate that the compound could serve as a lead for developing new anticancer agents targeting various malignancies.
3. Neuroprotective Effects
There is emerging evidence that suggests neuroprotective properties linked to the compound's ability to inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease.
Research Findings :
A study reported that related compounds showed AChE inhibitory activity with IC50 values in the micromolar range, suggesting potential use in neurodegenerative disease management .
The biological activities of the compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Interaction with serotonin receptors may underlie its antidepressant effects.
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells.
- AChE Inhibition : By inhibiting AChE, the compound may enhance cholinergic signaling, providing neuroprotective benefits.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
